N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a chromene moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position. The chromene moiety can be synthesized separately and then coupled with the pyrazole derivative using amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or chromenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial activities. The pyrazole and chromene moieties are known to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic properties. Its ability to inhibit certain enzymes or receptors could make it useful in treating diseases such as malaria and leishmaniasis.
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, while the chromene moiety may interact with other biological molecules. The exact pathways and targets would depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.
Chromene derivatives: These compounds contain the chromene moiety and are often studied for their antioxidant and anti-inflammatory properties.
Carboxamide derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-14(11-6-7-11)8-12(20-21)10-19-18(23)17-9-15(22)13-4-2-3-5-16(13)24-17/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXURKBAJXWKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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